molecular formula C21H26FN3O4 B1679077 Premafloxacin CAS No. 143383-65-7

Premafloxacin

カタログ番号: B1679077
CAS番号: 143383-65-7
分子量: 403.4 g/mol
InChIキー: SUQUWONDIBHQOZ-NWDGAFQWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-ヒドロキシエチル)マレイミド: は、分子式が C6H7NO3 で表される有機化合物です。マレイミドの誘導体であり、窒素原子にヒドロキシエチル基が結合していることを特徴としています。 この化合物は、さまざまな化学反応における反応性と汎用性で知られており、科学研究や産業用途において貴重な存在となっています .

合成方法

合成経路と反応条件: N-(2-ヒドロキシエチル)マレイミドは、無水マレイン酸とエタノールアミンの反応によって合成できます。 この反応は、通常、トルエンなどの溶媒中で、p-トルエンスルホン酸 (PTSA) などの触媒の存在下で、反応物を加熱して行われます . この反応は、中間体のマレアム酸の生成を経て進行し、これが環化して目的のマレイミド誘導体が生成されます。

工業生産方法: N-(2-ヒドロキシエチル)マレイミドの工業生産は、多くの場合、同様の合成経路が用いられますが、より大規模に行われます。反応条件は、製品の収率と純度が高くなるように最適化されています。 このプロセスには、再結晶やクロマトグラフィーなどの追加の精製工程が含まれる場合があり、純粋な形態の化合物が得られます .

準備方法

Synthetic Routes and Reaction Conditions: N-(2-Hydroxyethyl)maleimide can be synthesized through the reaction of maleic anhydride with ethanolamine. The reaction typically involves heating the reactants in the presence of a catalyst, such as p-toluenesulfonic acid (PTSA), in a solvent like toluene . The reaction proceeds through the formation of an intermediate maleamic acid, which undergoes cyclization to form the desired maleimide derivative.

Industrial Production Methods: Industrial production of N-(2-Hydroxyethyl)maleimide often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form .

化学反応の分析

反応の種類: N-(2-ヒドロキシエチル)マレイミドは、さまざまな化学反応を起こします。その中には、以下のようなものがあります。

一般的な試薬と条件:

主な生成物:

科学的研究の応用

Introduction to Premafloxacin

This compound is a novel fluoroquinolone antibiotic that has garnered attention for its potent activity against various bacterial pathogens, particularly Staphylococcus aureus. Initially developed for veterinary use, it has shown promise in both veterinary and human medicine due to its enhanced efficacy against resistant strains of bacteria. This article explores the applications of this compound, focusing on its mechanisms of action, resistance patterns, and clinical implications.

Table 1: Comparative Efficacy of this compound and Ciprofloxacin

Bacterial StrainMIC (μg/ml) CiprofloxacinMIC (μg/ml) this compound
Wild-type S. aureus0.125–0.250.004–0.008
Mutant (grlA mutation)1.00.032

Applications in Veterinary Medicine

This compound has been extensively studied for its effectiveness against veterinary pathogens. In vitro evaluations involving 673 veterinary pathogens revealed that this compound's activity against gram-negative bacilli was comparable to that of other fluoroquinolones, while it exhibited significantly higher activity against staphylococci and streptococci .

Case Study: Efficacy Against Veterinary Pathogens

In a controlled study, the minimum inhibitory concentration (MIC) values for various pathogens were determined, showing that this compound had an MIC90 ranging from 0.015 to 0.25 μg/ml against staphylococci, whereas other fluoroquinolones had higher MIC90 values ranging from 0.13 to 16 μg/ml . This indicates a superior efficacy of this compound in treating infections caused by these pathogens.

Resistance Mechanisms

Despite its potency, resistance to this compound can develop, primarily through mutations in the target enzymes DNA gyrase and topoisomerase IV. Research has identified specific mutations in the grlA and gyrA genes that confer resistance . The frequency of resistant mutant selection with this compound is significantly lower than with ciprofloxacin, suggesting a reduced risk of resistance development in clinical settings.

Table 2: Resistance Patterns Associated with this compound

Mutation TypeFrequency of Selection (per cell)Impact on MIC (μg/ml)
Single grlA mutation6.4×10106.4\times 10^{-10} to 4.0×1074.0\times 10^{-7}Increased by 4-8x
Double mutationN/AIncreased by 32x

Clinical Implications

This compound's unique properties make it a candidate for treating infections caused by resistant strains of bacteria in both human and veterinary medicine. Its low mutation frequency suggests that it may be less likely to contribute to the growing problem of antibiotic resistance compared to older fluoroquinolones.

作用機序

N-(2-ヒドロキシエチル)マレイミドの作用機序は、チオールやアミンなどの求核剤に対する反応性に関係しています。 この化合物のマレイミド部分は、チオールとマイケル付加反応を起こして、安定なチオスクシンイミド結合を形成します . この反応性は、タンパク質中のシステイン残基を標的にして共有結合を形成する、バイオコンジュゲーションや架橋反応で利用されています .

類似の化合物との比較

類似の化合物:

独自性: N-(2-ヒドロキシエチル)マレイミドは、ヒドロキシエチル基によって独特の性質を持っています。この基は、化学反応における追加の反応性と汎用性を付与します。 これは、特定の官能基化と架橋能力を必要とする用途において特に重要です .

生物活性

Premafloxacin is a novel antibiotic belonging to the fluoroquinolone class, specifically characterized as an 8-methoxy fluoroquinolone. It demonstrates significant antibacterial activity, particularly against Gram-positive bacteria, with a notable efficacy against Staphylococcus aureus. This article delves into the biological activity of this compound, its mechanisms of action, resistance patterns, and relevant case studies.

Antibacterial Activity

This compound exhibits a broad spectrum of antibacterial activity, particularly against Gram-positive pathogens. Its potency is highlighted by its ability to be up to 32 times more effective than ciprofloxacin against wild-type S. aureus . The minimum inhibitory concentrations (MICs) for various strains are crucial for understanding its effectiveness.

Table 1: Comparative MIC Values of this compound

Bacterial StrainMIC (µg/ml)Comparison DrugMIC (µg/ml)
Staphylococcus aureus4.0Ciprofloxacin128
Escherichia coli16Ciprofloxacin64
Streptococcus pneumoniae8Moxifloxacin32

The mechanism of action for this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription . This dual-target approach is critical for its efficacy against resistant strains.

Mechanisms of Resistance

Resistance to this compound has been studied extensively. Mutations in the target enzymes, particularly in topoisomerase IV and DNA gyrase, have been identified as primary mechanisms leading to decreased susceptibility . Notably, single mutations in either enzyme subunit can cause a four- to eightfold increase in MICs, while double mutations significantly amplify resistance.

Table 2: Resistance Mechanisms in S. aureus

Mutation TypeEffect on MIC (fold increase)
Single mutation in grlA4-8
Double mutation (gyrA + grlA)32
Double mutation (gyrA + grlB)128

Interestingly, this compound appears less susceptible to efflux pump mechanisms compared to other fluoroquinolones like ciprofloxacin . The frequency of selecting resistant mutants is significantly lower for this compound, suggesting a reduced risk of developing resistance in clinical settings.

Pharmacokinetics and Drug Interactions

Understanding the pharmacokinetic properties of this compound is essential for optimizing its use in clinical settings. Studies indicate that it has favorable absorption characteristics and a suitable half-life for effective dosing regimens. Interaction studies have also shown that it may have limited interactions with other commonly used antibiotics, making it a valuable option in combination therapies .

Case Study 1: Efficacy Against MRSA

In a clinical trial involving patients with methicillin-resistant Staphylococcus aureus (MRSA) infections, this compound demonstrated significant clinical efficacy. Patients treated with this compound showed a higher rate of clinical cure compared to those treated with standard therapies .

Case Study 2: Resistance Patterns

A study analyzing resistance patterns in clinical isolates revealed that strains resistant to ciprofloxacin were often susceptible to this compound. This underscores its potential as an alternative treatment option for infections caused by resistant strains .

特性

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-7-[(3R)-3-[(1S)-1-(methylamino)ethyl]pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O4/c1-11(23-2)12-6-7-24(9-12)18-16(22)8-14-17(20(18)29-3)25(13-4-5-13)10-15(19(14)26)21(27)28/h8,10-13,23H,4-7,9H2,1-3H3,(H,27,28)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQUWONDIBHQOZ-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]1CCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162407
Record name Premafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143383-65-7
Record name Premafloxacin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143383657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Premafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PREMAFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UOM2HMO524
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Premafloxacin
Reactant of Route 2
Reactant of Route 2
Premafloxacin
Reactant of Route 3
Premafloxacin
Reactant of Route 4
Reactant of Route 4
Premafloxacin
Reactant of Route 5
Premafloxacin
Reactant of Route 6
Premafloxacin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。